(1,4-Oxazepan-5-yl)methanol (1,4-Oxazepan-5-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18178009
InChI: InChI=1S/C6H13NO2/c8-5-6-1-3-9-4-2-7-6/h6-8H,1-5H2
SMILES:
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

(1,4-Oxazepan-5-yl)methanol

CAS No.:

Cat. No.: VC18178009

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

(1,4-Oxazepan-5-yl)methanol -

Specification

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name 1,4-oxazepan-5-ylmethanol
Standard InChI InChI=1S/C6H13NO2/c8-5-6-1-3-9-4-2-7-6/h6-8H,1-5H2
Standard InChI Key HUPFJWFGYHJGTN-UHFFFAOYSA-N
Canonical SMILES C1COCCNC1CO

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

The compound’s structure consists of a seven-membered 1,4-oxazepane ring, which integrates both oxygen and nitrogen heteroatoms. The hydroxymethyl group (-CH₂OH) at the 5-position introduces polarity and hydrogen-bonding capability. Key structural features include:

  • Ring atoms: Six carbon atoms, one oxygen (at position 1), and one nitrogen (at position 4) .

  • Substituents: A primary alcohol group at position 5 .

The SMILES notation C1COCCNC1CO and InChIKey HUPFJWFGYHJGTN-UHFFFAOYSA-N provide unambiguous representations for database searches.

Table 1: Molecular Properties of (1,4-Oxazepan-5-yl)methanol

PropertyValue
Molecular FormulaC₆H₁₃NO₂
Molecular Weight131.17 g/mol
IUPAC Name1,4-oxazepan-5-ylmethanol
SMILESC1COCCNC1CO
InChIKeyHUPFJWFGYHJGTN-UHFFFAOYSA-N

Synthesis and Derivatives

Parent Compound Synthesis

Patent WO2012046882A1 outlines methods for synthesizing 1,4-oxazepane derivatives, typically involving ring-closing reactions. For example:

  • Cyclization: Reacting γ-amino alcohols with carbonyl compounds under acidic conditions.

  • Functionalization: Introducing substituents via nucleophilic substitution or reductive amination.

Hydrochloride Salt

The hydrochloride derivative (CAS 2260937-50-4) is commercially available as a white crystalline solid . Its synthesis involves treating the parent compound with hydrochloric acid, yielding a salt with improved solubility and stability .

Table 2: Properties of (1,4-Oxazepan-5-yl)methanol Hydrochloride

PropertyValue
Molecular FormulaC₆H₁₄ClNO₂
Molecular Weight167.63 g/mol
CAS Number2260937-50-4
Price (50 mg)1,786.00 €

Applications in Drug Discovery

Scaffold for Bioactive Molecules

The compound’s rigid oxazepane core and functionalizable alcohol group make it a valuable scaffold. Key applications include:

  • Kinase Inhibitors: Modulating enzymatic activity through hydrogen bonding with the alcohol group .

  • GPCR Targeting: Structural mimicry of natural ligands for G protein-coupled receptors .

Case Study: Anticancer Derivatives

In WO2012046882A1 , researchers synthesized sulfonamide derivatives of 1,4-oxazepane, demonstrating antiproliferative effects in vitro. For instance, a derivative with a 3,4-dichlorophenyl group showed IC₅₀ values below 10 μM in breast cancer cell lines .

Physicochemical Properties and Stability

Solubility and LogP

The parent compound’s LogP (estimated at -0.82) suggests moderate hydrophilicity, while the hydrochloride salt’s ionic nature enhances aqueous solubility . Stability studies indicate decomposition above 200°C, necessitating storage at -20°C for long-term preservation .

Spectroscopic Data

  • IR Spectroscopy: Strong O-H stretch (~3300 cm⁻¹) and C-O-C asymmetric stretch (~1100 cm⁻¹) .

  • NMR: Distinct signals for the oxazepane ring protons (δ 3.4–4.1 ppm) and hydroxymethyl group (δ 3.7 ppm) .

Future Directions

Computational Modeling

Molecular dynamics simulations could predict binding affinities for target proteins, guiding the design of high-affinity derivatives.

Expanding Synthetic Libraries

Incorporating fluorine or heteroaromatic groups may enhance bioavailability and metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator